molecular formula C17H20N4O2S2 B2747831 5-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide CAS No. 888427-68-7

5-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide

Cat. No.: B2747831
CAS No.: 888427-68-7
M. Wt: 376.49
InChI Key: PVVCRDJAOPILFE-UHFFFAOYSA-N
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Description

5-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide is a synthetic compound known for its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to a broader class of heterocyclic organic molecules, which exhibit diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. Here is a general synthetic route:

  • Formation of 1,3,4-Thiadiazole Ring:

    • Starting from appropriate thiosemicarbazides or hydrazine derivatives.

    • Cyclization with carbon disulfide in the presence of an acidic catalyst.

  • Formation of Pyrrolidine Core:

    • Reaction of pyrrolidine-3-carboxylic acid with p-toluidine under appropriate conditions to form an amide bond.

    • Oxidation of the resultant intermediate to form the 5-oxo derivative.

  • Functionalization with Propylthio Group:

    • Substitution reaction with propylthiol in the presence of a base.

Industrial Production Methods: Industrial production follows similar routes but is optimized for larger scale. Continuous flow synthesis and solvent-free conditions might be employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation at the thiadiazole ring or the propylthio group.

  • Reduction: Possible reduction of the oxo group in the pyrrolidine ring.

  • Substitution: The propylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or KMnO₄.

  • Reduction: Employing reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: Base-catalyzed reactions using nucleophiles such as amines, alcohols, or thiols.

Major Products:

  • Oxidized thiadiazole derivatives.

  • Reduced pyrrolidine derivatives.

  • Substituted thiadiazole compounds.

Scientific Research Applications

Chemistry:

  • Used as a building block for synthesizing other complex organic compounds.

  • Studied for its reactivity and unique chemical properties.

Biology:

  • Exhibits potential antimicrobial and antifungal activities.

  • Explored for use as a bioactive molecule in medicinal chemistry.

Medicine:

  • Investigated for potential as an anti-cancer agent due to its ability to interfere with specific biochemical pathways.

Industry:

  • Utilized in the production of advanced materials and coatings.

  • Application in agrochemicals and pesticides.

Mechanism of Action

Mechanism:

  • The compound likely exerts its effects by interacting with specific enzymes or receptors in biological systems.

  • It may inhibit enzyme activity or block receptor sites, leading to downstream biological effects.

Molecular Targets and Pathways:

  • Targets include enzymes involved in cellular respiration and DNA replication.

  • Pathways affected could include those related to oxidative stress and apoptosis.

Comparison with Similar Compounds

  • 5-oxo-1-pyrrolidinecarboxamide derivatives.

  • Other 1,3,4-thiadiazole derivatives with varied substituents.

  • Compounds with similar backbone structures but different functional groups.

Properties

IUPAC Name

1-(4-methylphenyl)-5-oxo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c1-3-8-24-17-20-19-16(25-17)18-15(23)12-9-14(22)21(10-12)13-6-4-11(2)5-7-13/h4-7,12H,3,8-10H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVCRDJAOPILFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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